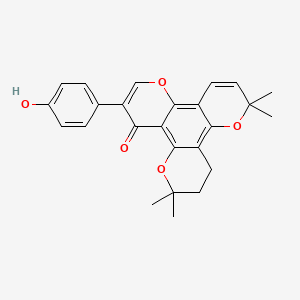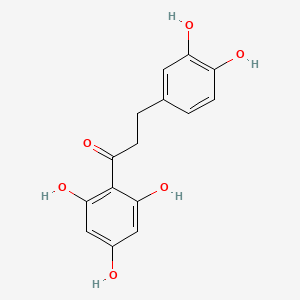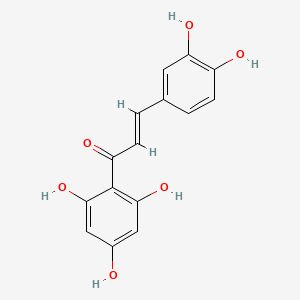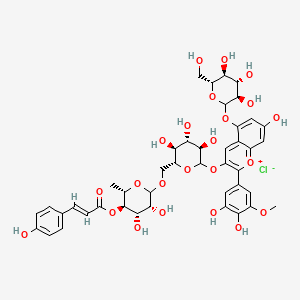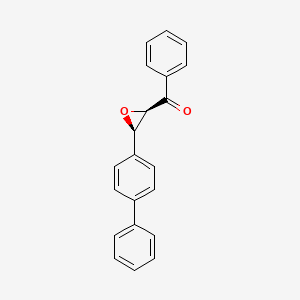
Solanidiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solanidiene, also known as Solanthrene, is a compound isolated from the leaves of Solanum tuberosum . It has a molecular weight of 379.62 and a molecular formula of C27H41N .
Synthesis Analysis
The synthesis of Solanidiene involves a concise asymmetric synthesis of two naturally occurring seco-type cholestane alkaloids from (−)-diosgenin with a linear reaction sequence of 12 steps . The synthetic strategy includes the highly controlled establishment of highly functionalized octahydroindolizine and 1-oxa-6-azaspiro .Molecular Structure Analysis
The molecular structure of Solanidiene is complex, with a steroidal skeleton linked to a nitrogen atom . It is characterized by a 1-oxa-6-azapiro .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Solanidiene include a series of hydroxylation, transamination, oxidation, cyclization, dehydration, and reduction reactions . A key step in the synthesis is the ring-rearrangement from spirosolane to solanidane via C-16 hydroxylation .Physical And Chemical Properties Analysis
Solanidiene is a white powder with a molecular formula of C27H43NO and a molecular weight of 397.6 .Aplicaciones Científicas De Investigación
Anti-inflammatory Activity : Solanine A, a steroidal alkaloid derived from Solanum nigrum, shows significant anti-inflammatory activity. It suppresses the production of nitric oxide and prostaglandin E2 in stimulated cells and reduces inflammation in animal models. This compound inhibits the nuclear translocation of NF-κB and suppresses other signaling pathways like ERK1/2, Akt, and STAT1, suggesting its potential as a treatment for inflammatory diseases (Zhao et al., 2018).
Anticancer Properties : Solanine has shown promising results in inhibiting cancer cell growth and inducing apoptosis. In breast cancer models, solanine significantly suppressed tumor growth and exhibited chemotherapeutic effects by promoting apoptosis and inhibiting cell proliferation and angiogenesis (Mohsenikia et al., 2013). Similarly, in gastric cancer, solanine suppresses tumorigenesis by inhibiting cell proliferation and inducing cell cycle arrest and apoptosis. It also deactivates AAMDC-regulated autophagy pathways (Tang et al., 2023).
Mechanisms of Action : Various studies have explored the mechanisms through which solanine exerts its effects. In prostate cancer, solanine inhibits growth by blocking cell cycle proteins and activating ROS/P38 signaling pathways (Pan et al., 2016). Additionally, it induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of the Akt/mTOR pathway (Hasanain et al., 2015).
Toxicological Considerations : Despite its potential benefits, solanine is known to have toxic effects. Pharmacological studies have shown that solanine is poorly absorbed from the gastrointestinal tract and rapidly eliminated, but at high doses, it can accumulate in the liver, spleen, and kidneys. It has been found toxic to embryos and can cause CNS depression leading to death in animal models (Nishie et al., 1971).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,2S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17-,18+,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUKDQDMGIMFPT-LTLBHDAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solanthrene | |
CAS RN |
26516-51-8 |
Source


|
| Record name | Solanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOLANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V141W1W34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

